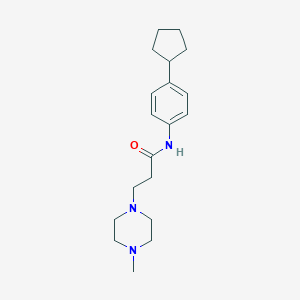![molecular formula C19H19FN2S B374738 1-(7-fluorodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B374738.png)
1-(7-fluorodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Fluorobenzobbenzothiepin-5-yl)-4-methylpiperazine is a complex organic compound that belongs to the class of benzothiepins. Benzothiepins are known for their diverse biological activities and potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.
準備方法
The synthesis of 1-(2-Fluorobenzobbenzothiepin-5-yl)-4-methylpiperazine involves several steps, starting with the preparation of the benzothiepin core. The benzothiepin ring can be constructed through an intramolecular Friedel-Crafts reaction, where a suitable precursor undergoes cyclization in the presence of a Lewis acid catalyst The final step involves the attachment of the 4-methylpiperazine moiety, which can be accomplished through nucleophilic substitution reactions .
Industrial production methods for this compound would likely involve optimizing these synthetic routes for scalability, ensuring high yields and purity while minimizing the use of hazardous reagents and conditions.
化学反応の分析
1-(2-Fluorobenzobbenzothiepin-5-yl)-4-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon, resulting in the reduction of double bonds or other reducible functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-(2-Fluorobenzob
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Preliminary studies suggest that it may have therapeutic potential in treating certain diseases, although further research is needed to confirm its efficacy and safety.
作用機序
The mechanism of action of 1-(2-Fluorobenzobbenzothiepin-5-yl)-4-methylpiperazine is not fully understood, but it is believed to interact with specific molecular targets and pathways in the body. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved .
類似化合物との比較
1-(2-Fluorobenzobbenzothiepin-5-yl)-4-methylpiperazine can be compared with other benzothiepin derivatives and related compounds. Similar compounds include:
1-Benzothiepin: The parent compound, which lacks the fluorine and piperazine substituents.
1-Benzothiepin-1-oxide: An oxidized derivative with different chemical properties.
1-Benzothiepin-1,1-dioxide: Another oxidized form with potential biological activity.
The uniqueness of 1-(2-Fluorobenzobbenzothiepin-5-yl)-4-methylpiperazine lies in its specific substituents, which may confer distinct biological activities and chemical reactivity compared to other benzothiepin derivatives.
特性
分子式 |
C19H19FN2S |
|---|---|
分子量 |
326.4g/mol |
IUPAC名 |
1-(2-fluorobenzo[b][1]benzothiepin-5-yl)-4-methylpiperazine |
InChI |
InChI=1S/C19H19FN2S/c1-21-8-10-22(11-9-21)17-12-14-4-2-3-5-18(14)23-19-13-15(20)6-7-16(17)19/h2-7,12-13H,8-11H2,1H3 |
InChIキー |
KKWBALVHTAINIA-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=CC3=CC=CC=C3SC4=C2C=CC(=C4)F |
正規SMILES |
CN1CCN(CC1)C2=CC3=CC=CC=C3SC4=C2C=CC(=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3-Chloro-8-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B374655.png)
![7-Fluoro-11-(4-methyl-1-piperazinyl)-10,11-dihydrodibenzo[b,f]thiepin-2-yl methyl sulfide](/img/structure/B374656.png)
![2-{2-[(4-Chlorophenyl)sulfanyl]phenyl}-4-(dimethylamino)butanenitrile](/img/structure/B374663.png)
![1-[2-(Acetyloxy)ethyl]-4-[4,4-bis(4-fluorophenyl)butyl]-1,4-dimethylpiperazinediium](/img/structure/B374664.png)
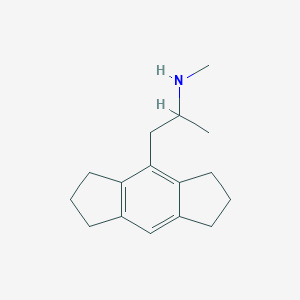
![2-{4-[3-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)propyl]-1-piperazinyl}ethanol](/img/structure/B374668.png)

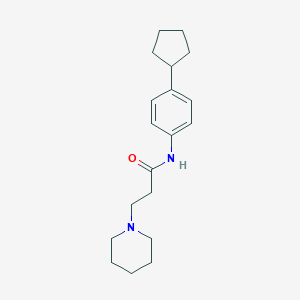
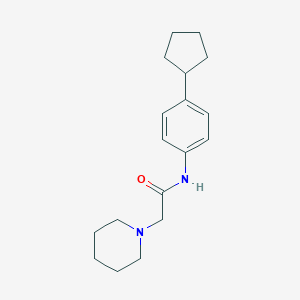
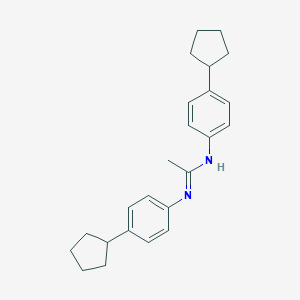

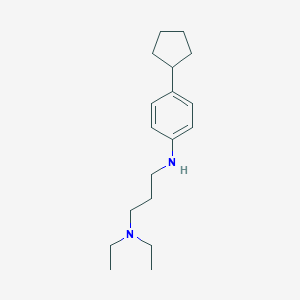
![2-[3,4-dichloro-2-(phenylsulfanyl)phenyl]-3-[3,5-dichloro-2-(phenylsulfanyl)phenyl]-N,N-dimethyl-1-propanamine](/img/structure/B374676.png)
